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Compound of Interest

Compound Name: Isopropylparaben

Cat. No.: B030025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo toxicological profile of

isopropylparaben (IPP) in rats, based on available scientific literature. Isopropylparaben, an

ester of p-hydroxybenzoic acid, has been used as a preservative in cosmetics,

pharmaceuticals, and food products due to its antimicrobial properties. However, concerns

regarding its potential endocrine-disrupting effects have prompted toxicological evaluation. This

document summarizes key findings on acute, sub-chronic, and developmental toxicity, as well

as genotoxicity, and details the experimental methodologies of pivotal studies to aid

researchers and professionals in drug development and safety assessment.

Acute Toxicity
Parabens as a class of chemicals are generally considered to have low acute toxicity. However,

specific quantitative data for the oral, dermal, and inhalation routes for isopropylparaben in

rats are not readily available in the reviewed literature. General assessments indicate that

significant toxic effects are observed only at very high doses.

Sub-chronic Dermal Toxicity
A key study by Kim et al. (2015) investigated the 28-day repeated dermal toxicity of

isopropylparaben in Sprague-Dawley rats.[1][2][3][4]
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No significant changes in body weight or organ weights were observed in any of the

treatment groups.[2][3][4]

The No-Observed-Adverse-Effect Level (NOAEL) for isopropylparaben regarding skin

lesions in female rats was established at 600 mg/kg body weight/day.[1][2][3]

When tested as a mixture with isobutylparaben, the Lowest-Observed-Adverse-Effect Level

(LOAEL) for skin hyperkeratosis was 50 mg/kg bw/day.[2][3]

Analysis of serum hormones (estrogen, testosterone, insulin, T3, TSH, or FSH) showed no

significant effects for isopropylparaben alone. However, a mixture with isobutylparaben led

to a dose-dependent decrease in FSH at concentrations of 100 mg/kg bw/day and higher.[2]

[3][4]

Experimental Protocol: 28-Day Dermal Toxicity Study
The following workflow outlines the methodology employed in the 28-day dermal toxicity study

of isopropylparaben in rats.
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Histopathology of Skin and Major Organs

Click to download full resolution via product page

Fig. 1: Experimental workflow for the 28-day dermal toxicity study.
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Reproductive and Developmental Toxicity
A study by Kwak et al. investigated the potential estrogenic effects of several parabens,

including isopropylparaben, when administered orally to prepubertal female Sprague-Dawley

rats from postnatal day 21 to 40.[5]

Key Findings:

A high dose of isopropylparaben (1000 mg/kg BW/day) resulted in a significant delay in

vaginal opening and a decrease in the length of the estrous cycle.[5]

Significant changes in the weights of the ovaries, adrenal glands, thyroid glands, liver, and

kidneys were observed at the highest dose. Body weight was not affected.[5]

Histopathological examination of the ovaries revealed a decrease in corpora lutea, an

increase in the number of cystic follicles, and thinning of the follicular epithelium.[5]

The uterus showed myometrial hypertrophy at a dose of 1000 mg/kg/day.[5]

A significant decrease in serum estradiol and thyroxine concentrations was observed in the

isopropylparaben-treated groups.[5]

Experimental Protocol: Prepubertal Oral Toxicity Study
The following diagram illustrates the experimental design for assessing the effects of

isopropylparaben on prepubertal female rats.
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Fig. 2: Experimental design for the prepubertal oral toxicity study.

Genotoxicity and Carcinogenicity
Comprehensive in vivo genotoxicity and long-term carcinogenicity studies specifically for

isopropylparaben in rats are limited in the publicly available literature. However, numerous

reviews on parabens as a chemical class generally conclude that they are non-mutagenic.[6]

For instance, an Ames test with isopropylparaben at a concentration of 1 mg/plate was

negative in S. typhimurium.[7] While some parabens have been shown to cause cell

proliferation in the forestomach of rats at high dietary concentrations, dedicated carcinogenicity

bioassays for isopropylparaben were not identified.[6]

Endocrine Disruption and Signaling Pathways
The endocrine-disrupting potential of parabens, including isopropylparaben, is a key area of

research. Isopropylparaben has been shown to exhibit weak estrogenic activity.[1][8]

Potential Mechanisms of Action:
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Estrogen Receptor (ER) Signaling: Isopropylparaben can bind to estrogen receptors,

although with a much lower affinity than 17β-estradiol. This interaction can lead to the

modulation of estrogen-responsive genes. In vivo studies in rats have shown that high doses

of isopropylparaben can induce the expression of the progesterone receptor (PR), a known

estrogen-regulated gene, in the uterus. This effect was blockable by an estrogen receptor

antagonist, suggesting an ER-mediated pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Some studies suggest that

parabens can act as agonists for PPARs, which are nuclear receptors involved in lipid

metabolism and inflammation. While direct in vivo evidence in rats for isopropylparaben's

effect on PPAR signaling is not well-established, this remains a plausible pathway for its

biological effects.

The following diagram illustrates the potential interaction of isopropylparaben with the

estrogen receptor signaling pathway.

Isopropylparaben Estrogen Receptor (ER)Binds to Estrogen Response Element (ERE)
in DNA

Binds to Transcription of
Estrogen-Responsive Genes
(e.g., Progesterone Receptor)

Initiates Biological Response
(e.g., Uterine Growth)

Click to download full resolution via product page

Fig. 3: Simplified diagram of potential estrogenic signaling by isopropylparaben.

Summary of Toxicological Data
The following tables summarize the quantitative toxicological data for isopropylparaben in rats

from the cited studies.

Table 1: Sub-chronic Dermal Toxicity of Isopropylparaben in Rats
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Paramet
er

Dose
(mg/kg/
day)

Species
/Strain

Duratio
n

Finding
s

NOAEL
(mg/kg/
day)

LOAEL
(mg/kg/
day)

Referen
ce

Dermal

Irritation

50, 100,

300, 600

Sprague-

Dawley
28 days

No

significan

t skin

lesions in

females

600

Not

Establish

ed

Kim et

al., 2015

Systemic

Toxicity

50, 100,

300, 600

Sprague-

Dawley
28 days

No

significan

t

changes

in body

or organ

weights

600

Not

Establish

ed

Kim et

al., 2015

Table 2: Reproductive and Developmental Toxicity of Oral Isopropylparaben in Prepubertal

Female Rats
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Endpoint
Dose
(mg/kg/day)

Species/Str
ain

Duration Effect Reference

Vaginal

Opening
1000

Sprague-

Dawley
20 days Delayed Kwak et al.

Estrous Cycle 1000
Sprague-

Dawley
20 days

Decreased

length
Kwak et al.

Organ

Weights
1000

Sprague-

Dawley
20 days

Changes in

ovary,

adrenal,

thyroid, liver,

and kidney

weights

Kwak et al.

Uterine

Histology
1000

Sprague-

Dawley
20 days

Myometrial

hypertrophy
Kwak et al.

Serum

Hormones

62.5, 250,

1000

Sprague-

Dawley
20 days

Decreased

estradiol and

thyroxine

Kwak et al.

Conclusion
The available in vivo data from studies in rats indicate that isopropylparaben has a low

potential for acute and sub-chronic dermal toxicity. At high oral doses, isopropylparaben has

been shown to exert estrogenic effects in prepubertal female rats, leading to alterations in

reproductive development and hormone levels. While comprehensive long-term toxicity and

carcinogenicity data for isopropylparaben are lacking, the broader class of parabens is

generally considered non-genotoxic and non-carcinogenic. The primary mechanism of concern

for isopropylparaben appears to be its weak estrogenic activity, likely mediated through the

estrogen receptor signaling pathway. Further research, particularly long-term studies and

investigations into a broader range of signaling pathways, would be beneficial for a more

complete risk assessment. This guide provides a foundational understanding of the in vivo

toxicological profile of isopropylparaben in rats for professionals in the fields of toxicology and

drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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